molecular formula C9H10ClNO2 B6213240 5H,6H,7H-cyclopenta[c]pyridine-5-carboxylic acid hydrochloride CAS No. 2731009-82-6

5H,6H,7H-cyclopenta[c]pyridine-5-carboxylic acid hydrochloride

Cat. No.: B6213240
CAS No.: 2731009-82-6
M. Wt: 199.6
InChI Key:
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Description

5H,6H,7H-cyclopenta[c]pyridine-5-carboxylic acid hydrochloride is a heterocyclic compound with a unique structure that combines a cyclopentane ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H-cyclopenta[c]pyridine-5-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidation of 2,3-cyclopentenopyridine analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant in water at 25°C . This method provides high yield and excellent chemoselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H-cyclopenta[c]pyridine-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: As mentioned, oxidation using Mn(OTf)2 and t-BuOOH.

    Reduction: Potential reduction reactions to modify the functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.

    Reduction: Common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .

Scientific Research Applications

5H,6H,7H-cyclopenta[c]pyridine-5-carboxylic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5H,6H,7H-cyclopenta[c]pyridine-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application. For example, in pharmacological studies, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H,6H,7H-cyclopenta[c]pyridine-5-carboxylic acid hydrochloride is unique due to its specific fusion of cyclopentane and pyridine rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

CAS No.

2731009-82-6

Molecular Formula

C9H10ClNO2

Molecular Weight

199.6

Purity

0

Origin of Product

United States

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